molecular formula C14H21Cl3N2O2 B8597414 NIOSH/AY4025500

NIOSH/AY4025500

Cat. No.: B8597414
M. Wt: 355.7 g/mol
InChI Key: FHKHNGPONDWSEP-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NIOSH/AY4025500 is a compound known for its significant applications in the field of medicinal chemistry. It is a derivative of L-Alanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties. This compound is often used in research related to cancer treatment due to its ability to interfere with DNA replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NIOSH/AY4025500 typically involves the reaction of L-Alanine with bis(2-chloroethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or ethanol to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions. The use of automated purification systems helps in achieving the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

NIOSH/AY4025500 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of L-Alanine with modified functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

NIOSH/AY4025500 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.

    Medicine: It is investigated for its potential use in cancer therapy due to its alkylating properties, which can inhibit the replication of cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of NIOSH/AY4025500 involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the guanine bases in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and can induce apoptosis in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Melphalan: Another alkylating agent used in cancer treatment, similar in structure but with different functional groups.

    Chlorambucil: A related compound with similar alkylating properties but different pharmacokinetics and applications.

    Cyclophosphamide: An alkylating agent with a broader spectrum of activity and different metabolic pathways.

Uniqueness

NIOSH/AY4025500 is unique due to its specific structure, which allows for targeted alkylation of DNA. Its methyl ester group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C14H21Cl3N2O2

Molecular Weight

355.7 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C14H20Cl2N2O2.ClH/c1-20-14(19)13(17)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16;/h2-5,13H,6-10,17H2,1H3;1H/t13-;/m0./s1

InChI Key

FHKHNGPONDWSEP-ZOWNYOTGSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl

Origin of Product

United States

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